Compound Description: (S)-17b is a potent, orally active histone deacetylase (HDAC) inhibitor with selectivity for class I HDAC isoforms. [] It shows strong antitumor activity in vitro against human myelodysplastic syndrome cell lines and in vivo in xenograft models. [] The compound induces G1 cell cycle arrest and apoptosis, increases intracellular levels of acetyl-histone H3 and P21, and exhibits a favorable pharmacokinetic profile. []
Compound Description: This series of compounds represents a group of novel benzamide derivatives synthesized from a 3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluoroaniline scaffold. [] The specific biological activities and properties of these derivatives are not detailed in the provided abstract.
Compound Description: FNA is a potent HDAC inhibitor, displaying selectivity for class I HDACs, particularly HDAC3 (IC50: 95.48 nM). [] It demonstrates strong antiproliferative activity against various solid tumor cell lines, including HepG2 cells, with an IC50 of 1.30 μM. [] In vivo studies revealed significant tumor growth inhibition in xenograft models. []
Compound Description: This compound was synthesized through a catalyst- and solvent-free microwave-assisted Fries rearrangement, using a heterocyclic amide as a key intermediate. [] The reported synthesis highlights an efficient regioselective approach. []
Compound Description: BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP). [] It effectively inhibits cholesteryl ester transfer activity and raises high-density lipoprotein cholesterol (HDL-C) levels in animal models without causing blood pressure increase or aldosterone synthase induction, which are undesirable side effects observed with torcetrapib. []
Compound Description: These compounds are a series of benzamide derivatives containing a 1,3,4-oxadiazole ring with an alkylthio substituent. [] They exhibited good to excellent alkaline phosphatase inhibitory activity. [] Compound 6i, with a 4-chlorobenzylthio group, demonstrated the most potent activity with an IC50 value of 0.420 μM. [] Docking studies suggest these compounds bind to the active site of the alkaline phosphatase enzyme. []
Compound Description: This compound is a lead compound for the development of novel influenza A virus inhibitors. [] It demonstrates selective antiviral activity against influenza A virus but not influenza B or other tested DNA and RNA viruses. [] Its mechanism of action is suggested to involve inhibition of the viral entry process. []
Compound Description: This benzamide derivative is investigated for its potential in treating gastrointestinal disorders. [] The compound's specific mechanism of action and pharmacological profile are not detailed in the provided information.
N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives
Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity and affinity for serotonin receptors (5-HT1A and 5-HT2A). [] While lacking antiseizure properties in the maximal electroshock model, some derivatives displayed activity in the subcutaneous pentylenetetrazol test. [] Several compounds showed potent binding affinity for 5-HT1A receptors, particularly those with 2-methoxy or 3-chloro substituents on the arylpiperazine ring. []
Compound Description: AACBA is a potent antagonist of the P2X7 receptor, a ligand-gated ion channel involved in pain and inflammatory processes. [] It inhibits P2X7-mediated calcium flux and dye uptake with nanomolar potency. [] In vivo studies demonstrate its efficacy in reducing inflammatory markers, paw edema, and mechanical hypersensitivity in various animal models. []
Compound Description: L755507 is a selective agonist for the β3-adrenoceptor (AR), a G protein-coupled receptor involved in various physiological functions, including energy expenditure and smooth muscle relaxation. [] It stimulates cAMP accumulation, indicating coupling to Gs, and activates extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. []
Compound Description: L748337 is a selective antagonist for the β3-AR. [] Unlike typical antagonists, it exhibits agonist-like activity by stimulating ERK1/2 and p38 MAPK phosphorylation, primarily through Gi/o protein coupling. [] L748337 also increases extracellular acidification rate, suggesting its potential involvement in metabolic regulation. []
Compound Description: This compound showed significant anticonvulsant activity in the subcutaneous pentylenetetrazol test and was classified as an ASP 1 class compound. [] It also exhibited moderate affinity for the serotonin 5-HT1A receptor (Ki = 99 nM). []
Compound Description: Compound 22 displayed notable anticonvulsant activity in the subcutaneous pentylenetetrazol test and was categorized as an ASP 1 class compound. [] It also exhibited moderate affinity for the serotonin 5-HT1A receptor (Ki = 143 nM). []
Compound Description: Compound 23 exhibited significant anticonvulsant activity in the subcutaneous pentylenetetrazol test and was classified as an ASP 1 class compound. [] It also displayed moderate affinity for both serotonin 5-HT1A (Ki = 70 nM) and 5-HT2A (Ki = 8 nM) receptors. []
Compound Description: GR-55562 is a neutral antagonist of the serotonin 5-HT1B receptor. [] It displays high affinity for 5-HT1B receptors and effectively blocks their activation without exhibiting any intrinsic activity. []
Compound Description: Compound 3a, an O-methylated analog of GR-55562, is a potent and neutral antagonist of the serotonin 5-HT1B receptor. [] It exhibits similar binding affinity and functional activity to GR-55562, indicating that the hydroxyl group is not essential for its antagonist properties. []
Compound Description: These analogs of GR-55562 are structurally related to the parent compound but exhibit partial agonist activity at serotonin 5-HT1B receptors. [] They bind to the receptor and induce a submaximal response compared to full agonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.